Central Nervous System Disorders: Research on compounds with similar structural features, such as 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones [], has demonstrated their potential as serotonin 5-HT2 receptor antagonists. This suggests that modifications of the [1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol scaffold could lead to compounds with therapeutic potential for conditions like schizophrenia and anxious depression disorders [].
Anticancer Agents: Compounds like (+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide [], structurally related to the compound , are potent farnesyl protein transferase inhibitors, showcasing potential as antitumor agents []. This suggests that similar modifications to [1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol could yield compounds with anticancer properties.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: